molecular formula C28H46Br2N2O4 B13735404 (Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide CAS No. 28043-32-5

(Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide

Cat. No.: B13735404
CAS No.: 28043-32-5
M. Wt: 634.5 g/mol
InChI Key: BUHRQXSYVRLDET-UHFFFAOYSA-L
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Description

(Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide is a complex organic compound that features a terephthaloyldimethylene core linked to two (2-hydroxycyclohexyl)methyl groups, each of which is further bonded to dimethylammonium groups This compound is typically encountered in the form of its dibromide salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide typically involves a multi-step process:

    Formation of Terephthaloyldimethylene Core: The initial step involves the reaction of terephthaloyl chloride with a suitable methylene donor under controlled conditions to form the terephthaloyldimethylene intermediate.

    Attachment of (2-Hydroxycyclohexyl)methyl Groups: The intermediate is then reacted with (2-hydroxycyclohexyl)methyl chloride in the presence of a base to yield the bis((2-hydroxycyclohexyl)methyl) derivative.

    Quaternization: The final step involves the quaternization of the dimethylamino groups using methyl bromide to form the dibromide salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The quaternary ammonium groups can be reduced under specific conditions to form tertiary amines.

    Substitution: The bromide ions can be substituted with other nucleophiles such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium chloride or sodium iodide in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of tertiary amines.

    Substitution: Formation of chloride or iodide salts.

Scientific Research Applications

(Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide involves its interaction with specific molecular targets. The quaternary ammonium groups can interact with negatively charged sites on biomolecules, while the hydroxyl groups can form hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-hydroxyethyl) terephthalate: Similar in structure but lacks the quaternary ammonium groups.

    Polyethylene terephthalate (PET): A polymeric form that shares the terephthaloyl core but differs significantly in its applications and properties.

Uniqueness

(Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide is unique due to its combination of quaternary ammonium groups and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

28043-32-5

Molecular Formula

C28H46Br2N2O4

Molecular Weight

634.5 g/mol

IUPAC Name

(2-hydroxycyclohexyl)methyl-[2-[4-[2-[(2-hydroxycyclohexyl)methyl-dimethylazaniumyl]acetyl]phenyl]-2-oxoethyl]-dimethylazanium;dibromide

InChI

InChI=1S/C28H46N2O4.2BrH/c1-29(2,17-23-9-5-7-11-25(23)31)19-27(33)21-13-15-22(16-14-21)28(34)20-30(3,4)18-24-10-6-8-12-26(24)32;;/h13-16,23-26,31-32H,5-12,17-20H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

BUHRQXSYVRLDET-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(CC1CCCCC1O)CC(=O)C2=CC=C(C=C2)C(=O)C[N+](C)(C)CC3CCCCC3O.[Br-].[Br-]

Origin of Product

United States

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